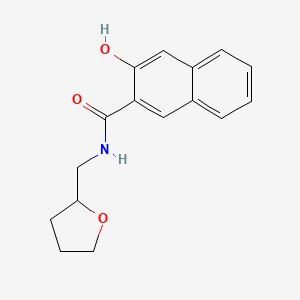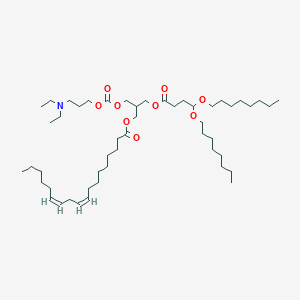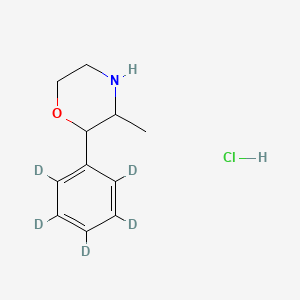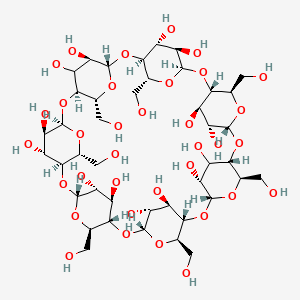
Carfloglitazar sodium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carfloglitazar sodium, also known as Chiglitazar sodium, is a novel peroxisome proliferator-activated receptor (PPAR) pan-agonist. It is developed by Chipscreen Biosciences for the treatment of type 2 diabetes mellitus and non-alcoholic steatohepatitis. This compound is unique in its ability to activate all three PPAR subtypes (α, δ, and γ), which play crucial roles in regulating glucose and lipid metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Carfloglitazar sodium involves multiple steps, starting from commercially available starting materialsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. This includes the use of automated reactors, continuous flow processes, and stringent quality control measures to ensure consistency and compliance with regulatory standards .
Chemical Reactions Analysis
Types of Reactions
Carfloglitazar sodium undergoes various chemical reactions, including:
Reduction: Involves the removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents
Common Reagents and Conditions
The common reagents used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific reaction conditions such as controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which can be further modified for specific applications in research and medicine .
Scientific Research Applications
Carfloglitazar sodium has a wide range of scientific research applications:
Chemistry: Used as a model compound to study PPAR activation and its effects on metabolic pathways.
Biology: Investigated for its role in regulating gene expression related to glucose and lipid metabolism.
Medicine: Developed as a therapeutic agent for type 2 diabetes mellitus and non-alcoholic steatohepatitis. .
Industry: Used in the development of new drugs targeting metabolic disorders and as a reference compound in quality control processes
Mechanism of Action
Carfloglitazar sodium exerts its effects by activating all three PPAR subtypes (α, δ, and γ). These receptors are nuclear transcription factors that regulate the expression of genes involved in glucose and lipid metabolism. By activating these receptors, this compound enhances insulin sensitivity, promotes fatty acid oxidation, and improves glycemic control. The compound also prevents the phosphorylation of PPARγ, thereby selectively altering gene expression associated with insulin sensitization .
Comparison with Similar Compounds
Similar Compounds
Rosiglitazone: A PPARγ agonist used for the treatment of type 2 diabetes mellitus.
Pioglitazone: Another PPARγ agonist with similar therapeutic applications.
Fenofibrate: A PPARα agonist used to treat hyperlipidemia
Uniqueness of Carfloglitazar Sodium
This compound is unique in its ability to activate all three PPAR subtypes (α, δ, and γ) in a balanced manner. This pan-agonist activity provides a more comprehensive approach to regulating glucose and lipid metabolism compared to compounds that target only one PPAR subtype. Additionally, this compound has shown a favorable safety profile with fewer side effects related to PPARγ activation, such as weight gain and edema .
Properties
CAS No. |
1959588-75-0 |
|---|---|
Molecular Formula |
C36H28FN2NaO4 |
Molecular Weight |
594.6 g/mol |
IUPAC Name |
sodium;3-[4-(2-carbazol-9-ylethoxy)phenyl]-2-[2-(4-fluorobenzoyl)anilino]propanoate |
InChI |
InChI=1S/C36H29FN2O4.Na/c37-26-17-15-25(16-18-26)35(40)30-9-1-4-10-31(30)38-32(36(41)42)23-24-13-19-27(20-14-24)43-22-21-39-33-11-5-2-7-28(33)29-8-3-6-12-34(29)39;/h1-20,32,38H,21-23H2,(H,41,42);/q;+1/p-1 |
InChI Key |
RMVIEXHXRDCWBT-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2CCOC4=CC=C(C=C4)CC(C(=O)[O-])NC5=CC=CC=C5C(=O)C6=CC=C(C=C6)F.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[bis[(9Z,12Z)-octadeca-9,12-dienyl]amino]ethyl 3-(4-methylpiperazin-1-yl)propanoate](/img/structure/B11935690.png)
![4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-3-hydroxy-5-[4-(pentyloxy)phenyl]-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11935698.png)


![(2S,3S,4S,5R,6R)-6-[[(3R,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-4,4,6a,6b,11,11,14b-heptamethyl-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4-[2-carboxy-1-(carboxymethoxy)-2-hydroxyethoxy]-3,5-dihydroxyoxane-2-carboxylic acid](/img/structure/B11935711.png)

![(1R,2R)-N-[(2R,3R)-2-amino-3-methoxybutyl]-N-[4-[4-(methoxymethyl)phenyl]phenyl]-2-pyridin-2-ylcyclopropane-1-carboxamide](/img/structure/B11935727.png)

![2-[[4-[3-(2,4-diamino-7H-pyrrolo[2,3-d]pyrimidin-5-yl)propyl]benzoyl]amino]pentanedioic acid](/img/structure/B11935744.png)


![Methyl (4S,5Z,6S)-5-ethylidene-4-(2-oxo-2-{[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[2-(4-hydroxyphenyl)ethoxy]oxan-2-YL]methoxy}ethyl)-6-{[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-YL]oxy}-4,6-dihydropyran-3-carboxylate](/img/structure/B11935758.png)

